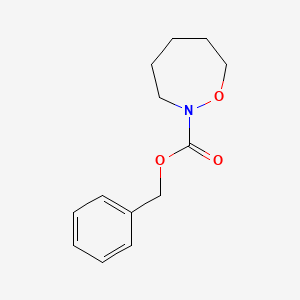
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, also known as 4-Bromo-1H-1,2,3-triazole-5-carboxylic acid, is an organic compound with a wide range of applications in scientific research. Its potential applications include synthesis of pharmaceuticals, agriculture, and materials science. It is a derivative of the triazole family of compounds, and its structure consists of a 4-bromophenyl group attached to a 1,2,3-triazole ring, with a carboxylic acid group at the 5-position.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as tricyclic compounds and cyclic peptides, as well as in the synthesis of drugs and pharmaceuticals. It has also been used in the synthesis of materials for use in agriculture, such as herbicides and fungicides. Furthermore, it has been used in the synthesis of polymers and other materials for use in materials science.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid,2,3-triazole-5-carboxylic acid is largely unknown, however, it is believed to involve the formation of a stable bromo-triazole ring structure. This ring structure is thought to be formed through a nucleophilic substitution reaction, where a nucleophile (e.g. hydrazine hydrate) attacks the bromine atom in the 4-bromophenyl group, forming a bromine-triazole ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid,2,3-triazole-5-carboxylic acid are largely unknown, as it has not been extensively studied. However, studies have suggested that it may have an effect on proteins and enzymes, as well as on DNA and RNA. Furthermore, it has been suggested that it may have an effect on cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid,2,3-triazole-5-carboxylic acid in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize and is relatively stable, making it suitable for use in a wide range of experiments. However, its solubility in organic solvents is relatively low, making it difficult to use in certain experiments. Furthermore, it is not suitable for use in experiments involving human subjects due to its unknown biochemical and physiological effects.
Direcciones Futuras
There are a number of potential future directions for research involving 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid,2,3-triazole-5-carboxylic acid. These include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals, agriculture, and materials science. Additionally, further research into its synthesis and solubility in organic solvents may lead to improved methods for its use in laboratory experiments. Finally, further research into its potential applications in biotechnology and nanotechnology may lead to new and innovative uses for this compound.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid,2,3-triazole-5-carboxylic acid is typically achieved through the reaction of 4-Bromobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction yields 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid,2,3-triazole-5-carboxylic acid as the main product, with byproducts such as 4-bromobenzaldehyde hydrazone and 4-bromobenzyl alcohol as minor products.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves the reaction of 4-bromobenzyl azide with propiolic acid in the presence of a copper catalyst to form 1-(4-bromophenyl)-1H-1,2,3-triazole-5-propionic acid, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-bromobenzyl azide", "propiolic acid", "copper catalyst", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzyl azide in anhydrous DMF.", "Step 2: Add propiolic acid and copper catalyst to the solution.", "Step 3: Heat the mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 4: Cool the reaction mixture to room temperature and add water.", "Step 5: Adjust the pH to 9-10 using sodium hydroxide.", "Step 6: Extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the solution under reduced pressure to obtain 1-(4-bromophenyl)-1H-1,2,3-triazole-5-propionic acid.", "Step 9: Dissolve 1-(4-bromophenyl)-1H-1,2,3-triazole-5-propionic acid in 1M sodium hydroxide.", "Step 10: Heat the solution at 80°C for 24 hours.", "Step 11: Cool the reaction mixture to room temperature and adjust the pH to 2-3 using hydrochloric acid.", "Step 12: Extract the product with ethyl acetate.", "Step 13: Dry the organic layer over anhydrous sodium sulfate.", "Step 14: Concentrate the solution under reduced pressure to obtain 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid." ] } | |
Número CAS |
20177-59-7 |
Nombre del producto |
1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid |
Fórmula molecular |
C9H6BrN3O2 |
Peso molecular |
268.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



